3-Hydroxycholestan-27-al
Description
3-Hydroxycholestan-27-al is a cholestane-derived molecule characterized by a hydroxyl group at the C3 position and an aldehyde moiety at C25. Its IUPAC name is (3S)-3-hydroxy-5β-cholestan-27-al, reflecting its stereochemistry and functional groups. This compound is a key intermediate in bile acid biosynthesis, particularly in pathways involving mitochondrial cytochrome P450 enzyme CYP27A1, which catalyzes the oxidation of sterols at the C27 position . The presence of the 3-hydroxy group distinguishes it from oxo-containing sterols (e.g., cholestenones), which exhibit distinct enzymatic reactivity and metabolic fates .
Properties
CAS No. |
78801-18-0 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(6R)-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanal |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h17-25,29H,5-16H2,1-4H3/t18?,19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
KIVMAQXIDUADTM-RKOYIKFYSA-N |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C=O |
Isomeric SMILES |
C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C=O |
Synonyms |
3 alpha-hydroxy-5 beta-cholestan-27-al 3-hydroxycholestan-27-al 3-OH-5-C-27-A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The structural variations among cholestane derivatives primarily involve hydroxylation patterns, stereochemistry, and oxidation states. Below is a comparative analysis:
Key Observations :
- 3-Oxo vs. 3-Hydroxy Groups: CYP27A1 preferentially hydroxylates 3-oxo sterols (e.g., cholestenone) over 3-hydroxy derivatives like this compound. This is attributed to the enzyme’s substrate-binding pocket, which accommodates planar oxo groups more efficiently than bulky hydroxy substituents .
- Additional Hydroxyl Groups : Compounds like 3α,7α,24(S)-Trihydroxy-5β-cholestan-27-al undergo further modifications in hepatic pathways, leading to mature bile acids (e.g., cholic acid). The 7α- and 24(S)-hydroxy groups enhance solubility and direct trafficking to specific organelles .
Metabolic and Functional Differences
- Bile Acid Synthesis: this compound is hydroxylated at C27 by CYP27A1, forming 3β,27-dihydroxycholestane, a precursor for chenodeoxycholic acid. In contrast, cholestenone is rapidly converted to 27-hydroxycholestenone, which is implicated in reverse cholesterol transport and atherosclerosis modulation .
- Enzyme Affinity: The $ K_m $ value for cholestenone with CYP27A1 is significantly lower (~8 µM) compared to cholesterol (~80 µM), highlighting the enzyme’s preference for oxo-substrates .
Physicochemical Properties
| Property | This compound | Cholestenone | 3α,7α,24(S)-Trihydroxy-5β-cholestan-27-al |
|---|---|---|---|
| Polarity | Moderate (due to 3-OH) | Low (3-oxo, nonpolar) | High (multiple -OH groups) |
| Solubility in Water | Low | Very low | Moderate |
| Stability | Sensitive to oxidation | Stable | Sensitive to enzymatic degradation |
Research Findings
- CYP27A1 Catalysis: Studies show that substituting the 3-hydroxy group in this compound with a 3-oxo group (as in cholestenone) increases hydroxylation efficiency by ~10-fold .
- Biological Roles: While this compound is primarily a bile acid precursor, cholestenone-derived 27-hydroxycholesterol regulates lipid homeostasis and immune responses .
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